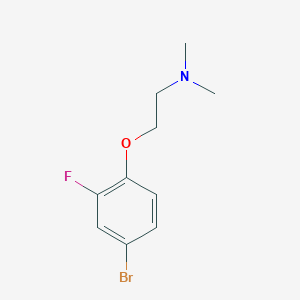
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine
Vue d'ensemble
Description
The compound “2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine” is a chemical compound with a complex structure. It contains a bromine atom, a fluorine atom, and an ethanamine group attached to a phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-Bromo-2-fluorophenol can be synthesized from 2-Fluorophenol . The reaction involves the use of bromine in dichloromethane and water, followed by stirring at ice bath temperature for two hours and then at room temperature for 1 hour .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a phenyl ring with bromine and fluorine substituents at the 4th and 2nd positions, respectively. An ethanamine group is attached to the phenyl ring via an oxygen atom .
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The halogenated nature of this molecule makes it a valuable reagent in labeling and detecting proteins during analysis. It can be used to modify proteins or peptides for mass spectrometry-based proteomics studies .
Biochemical Assays
In biochemical assays, this compound could serve as a precursor or an intermediate. Its structural properties allow for the creation of derivatives that can be used in enzyme inhibition studies or receptor-ligand interactions, providing insights into cellular processes and potential therapeutic targets .
Medicinal Chemistry
The compound’s framework is often found in pharmacologically active molecules, making it a candidate for drug design and synthesis. Researchers can modify its structure to develop new compounds with potential activity against various diseases .
Material Science
In material science, the compound can be incorporated into polymers or coatings due to its stability and unique electronic properties. This can lead to the development of advanced materials with specific characteristics like increased durability or chemical resistance .
Organic Synthesis
As an organic synthesis building block, this compound can be used to construct complex organic molecules. Its reactive sites are suitable for various chemical reactions, enabling the synthesis of a wide range of organic compounds with diverse biological activities .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be employed as standards or calibration solutions in chromatography and spectrometry. This helps in the accurate quantification and analysis of samples in various research fields .
Agricultural Chemistry
The compound may be used in the development of new agrochemicals. Its structural elements can be part of herbicides, pesticides, or fungicides, contributing to the protection of crops and improving agricultural productivity .
Environmental Science
In environmental science, this compound can be used in the study of pollutant degradation. Its halogenated structure allows it to serve as a model compound in researching the environmental fate of similar organic pollutants .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTAKSUFPNBMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




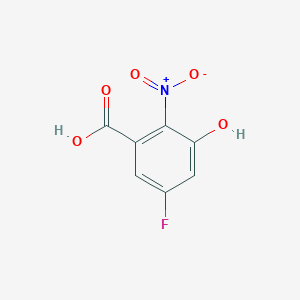

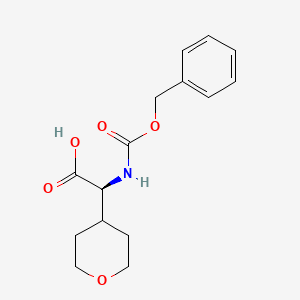
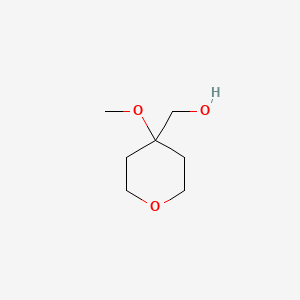
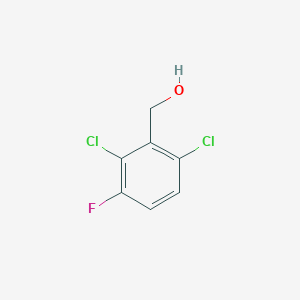
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)
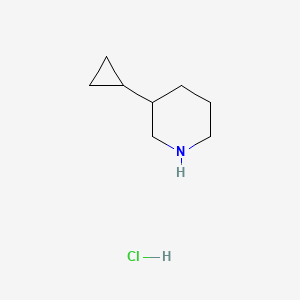

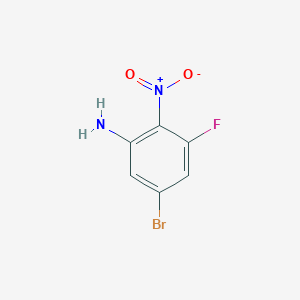
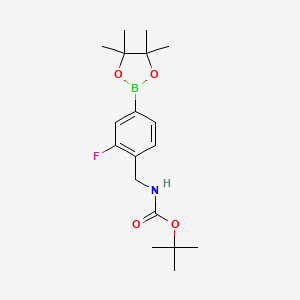
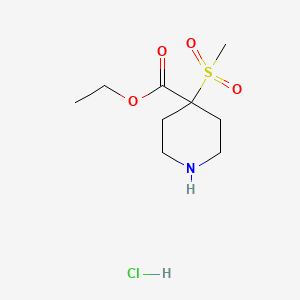
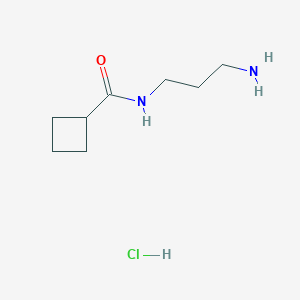
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)